Tiagabine Tiagabine Tiagabine is a piperidinemonocarboxylic acid that is (R)-nipecotic acid in which the hydrogen attached to the nitrogen has been replaced by a 1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl group. A GABA reuptake inhibitor, it is used (generally as the hydrochloride salt) for the treatment of epilepsy. It has a role as a GABA reuptake inhibitor and an anticonvulsant. It is a piperidinemonocarboxylic acid, a beta-amino acid, a member of thiophenes and a tertiary amino compound. It is functionally related to a (R)-nipecotic acid. It is a conjugate base of a tiagabine(1+).
Tiagabine is an anti-convulsive medication. It is also used in the treatment for panic disorder as are a few other anticonvulsants. Though the exact mechanism by which tiagabine exerts its effect on the human body is unknown, it does appear to operate as a selective GABA reuptake inhibitor.
Tiagabine is an Anti-epileptic Agent. The physiologic effect of tiagabine is by means of Decreased Central Nervous System Disorganized Electrical Activity.
Tiagabine is a unique anticonvulsant used largely as an adjunctive agent in therapy of partial seizures in adults or children. Therapy with tiagabine is not associated with serum aminotransferase elevations, and clinically apparent liver injury from tiagabine has not been reported and must be rare if it occurs at all.
A nipecotic acid derivative that acts as a GABA uptake inhibitor and anticonvulsant agent. It is used in the treatment of EPILEPSY, for refractory PARTIAL SEIZURES.
See also: Tiagabine Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 115103-54-3
VCID: VC0001881
InChI: InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1
SMILES: CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C
Molecular Formula: C20H25NO2S2
Molecular Weight: 375.6 g/mol

Tiagabine

CAS No.: 115103-54-3

Cat. No.: VC0001881

Molecular Formula: C20H25NO2S2

Molecular Weight: 375.6 g/mol

* For research use only. Not for human or veterinary use.

Tiagabine - 115103-54-3

CAS No. 115103-54-3
Molecular Formula C20H25NO2S2
Molecular Weight 375.6 g/mol
IUPAC Name (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m1/s1
Standard InChI Key PBJUNZJWGZTSKL-MRXNPFEDSA-N
Isomeric SMILES CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C
SMILES CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C
Canonical SMILES CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C

Chemical Structure and Pharmacological Profile

Molecular Characteristics

Tiagabine hydrochloride, with the chemical formula C20H25NO2S2HCl\text{C}_{20}\text{H}_{25}\text{NO}_2\text{S}_2 \cdot \text{HCl}, is a white crystalline powder sparingly soluble in water but soluble in aqueous base . Its structure combines a lipophilic anchor with a nipecotic acid moiety, enabling efficient blood-brain barrier penetration . The compound’s specificity for GAT-1 arises from this structural configuration, which optimizes binding to presynaptic neuronal and glial transporters without significant affinity for other neurotransmitter systems .

PropertyDetailSource
TargetSodium- and chloride-dependent GABA transporter 1 (GAT-1)
SelectivityNo significant activity at α2-adrenergic, NMDA, or opioid receptors
GABA ElevationUp to 3-fold increase in extracellular GABA in rat models
Half-life (induced)2–5 hours (vs. 7–9 hours in non-induced patients)

Pharmacokinetics and Metabolic Pathways

Absorption and Distribution

ParameterInduced PatientsNon-Induced Patients
Clearance2.4 mL/min/kg1.5 mL/min/kg
Half-life2–5 hours7–9 hours
Dose Equivalence32 mg ≈ 12 mg56 mg ≈ 22 mg
Steady-state2 days2 days

Clinical Efficacy in Epilepsy Management

Monotherapy and Comparative Effectiveness

In newly diagnosed epilepsy, tiagabine monotherapy (30–50 mg/day) showed comparable efficacy to carbamazepine, with 71.4% achieving ≥50% seizure reduction in a 16-week trial . Long-term follow-up (mean 24 months) indicated sustained efficacy in 13.2% of patients, including one case of 6-year seizure freedom .

Table 3: Clinical Trial Outcomes with Tiagabine

Study (n)Dose Range≥50% Seizure ReductionSeizure Freedom
Bauer et al. (1995)12–64 mg/day47–50%Not reported
Arroyo et al. (2005)40 mg/day33.4% (bid)2.7%
Chahem & Bauer (2007)10–60 mg/day13.2%1.9%

Adverse Effects and Risk Management

Common Adverse Reactions

Central nervous system (CNS) effects dominate tiagabine’s safety profile, including dizziness (18–24%), asthenia (14–19%), and somnolence (12–16%) . Nonconvulsive status epilepticus occurs in 7.8% of patients, particularly at doses >56 mg/day or with rapid titration .

Special Considerations

  • Cognitive Effects: Unlike older AEDs, tiagabine preserves cognitive function, with no significant impairment in memory or attention .

  • Ocular Toxicity: Dose-dependent blue-yellow color vision deficits occur in 1–2% of long-term users .

  • Depression Risk: A 4% incidence of mood disorders necessitates monitoring in predisposed individuals .

Emerging Applications and Future Directions

Bipolar Disorder

Preliminary studies suggest tiagabine’s GABAergic effects may stabilize mood in bipolar II disorder, though RCTs are lacking .

Neuropathic Pain

Animal models indicate tiagabine reduces allodynia in diabetic neuropathy via spinal GABA enhancement, with Phase II trials ongoing .

Formulation Innovations

Extended-release formulations aim to mitigate peak-dose side effects and stabilize plasma concentrations, particularly in enzyme-induced patients .

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375.5470 g/mol